(113C)propanoic acid
CAS No.: 6212-69-7
Cat. No.: VC3854097
Molecular Formula: C3H6O2
Molecular Weight: 75.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6212-69-7 |
|---|---|
| Molecular Formula | C3H6O2 |
| Molecular Weight | 75.07 g/mol |
| IUPAC Name | (113C)propanoic acid |
| Standard InChI | InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i3+1 |
| Standard InChI Key | XBDQKXXYIPTUBI-LBPDFUHNSA-N |
| Isomeric SMILES | CC[13C](=O)O |
| SMILES | CCC(=O)O |
| Canonical SMILES | CCC(=O)O |
Introduction
| Property | Value | Source |
|---|---|---|
| CAS Number | 12216717 (parent compound) | PubChem |
| Molecular Formula | Vulcanchem | |
| Molecular Weight | 89.1 g/mol | Vulcanchem |
| Isotopic Enrichment | ≥95% 13C | PubChem |
The sodium salt form (CAS: 62601-06-3) is water-soluble and commonly used in biochemical assays .
Synthesis and Preparation Methods
The synthesis of (1-13C)propanoic acid typically involves carboxylation reactions using 13C-enriched carbon dioxide. One established method is the Grignard reaction:
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Grignard Reagent Formation: Ethyl magnesium bromide () reacts with 13CO₂ under anhydrous conditions:
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Acid Hydrolysis: The intermediate is hydrolyzed to yield (1-13C)propanoic acid:
Alternative routes include microbial fermentation using 13C-labeled substrates, though chemical synthesis remains predominant for higher isotopic purity .
Applications in Scientific Research
Metabolic Pathway Analysis
(1-13C)Propanoic acid is widely used to study short-chain fatty acid (SCFA) metabolism. In gut microbiota research, it traces propionate production and utilization, elucidating roles in energy metabolism and immune modulation . For example, isotopically labeled propionate administered to microbial cultures allows quantification of metabolic flux via mass spectrometry .
NMR Spectroscopy
The compound’s 13C-enriched carboxyl group enhances signal detection in heteronuclear NMR experiments. In structural biology, it aids in resolving protein-ligand interactions by providing site-specific isotopic labels .
Chemical Synthesis
As a labeled building block, (1-13C)propanoic acid synthesizes isotopically tagged pharmaceuticals and agrochemicals. For instance, it is incorporated into anti-inflammatory drugs to study metabolic stability.
Biological and Industrial Relevance
Propanoic acid and its derivatives are integral to industrial processes, including food preservation and polymer production. The 13C-labeled variant enables:
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Quality Control: Tracing preservative degradation in food products.
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Polymer Chemistry: Monitoring copolymerization kinetics with ethylene.
Biologically, propionate serves as a precursor in gluconeogenesis and lipid synthesis. Labeled propionate reveals regulatory mechanisms in hepatic metabolism and dysregulation in metabolic disorders .
Comparison with Analogous Compounds
Compared to unlabeled propanoic acid, the 13C variant offers identical reactivity but unique analytical utility. Differences from longer-chain SCFAs (e.g., butyric acid) include:
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